molecular formula C20H27N3O2S B2941997 N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 689764-30-5

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2941997
CAS No.: 689764-30-5
M. Wt: 373.52
InChI Key: YWZCMCOQBQCMLU-UHFFFAOYSA-N
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Description

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a quinazoline-4-one core scaffold, a structure recognized for its diverse and significant pharmacological potential . The molecule integrates a thioxo group at the 2-position and a cyclohexanecarboxamide moiety connected via a methylene linker, creating a complex architecture valuable for probing structure-activity relationships in medicinal chemistry. The chemistry of thioxoquinazoline derivatives has gained considerable interest due to their wide range of biological activities, making them a focus for researchers developing new therapeutic agents . Compounds based on this core structure have been reported to exhibit notable biological activities, including antimicrobial and antitumor effects . Some derivatives have been investigated as potent inhibitors of critical enzymatic targets, such as Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinase 9 (CDK9), which are implicated in cancer cell proliferation . Furthermore, the incorporation of the N-butyl-carboxamide side chain and the cyclohexyl ring is designed to modulate the compound's lipophilicity and conformational flexibility, which can influence its bioavailability and interaction with biological targets . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in biological screenings to explore new pharmacological pathways.

Properties

IUPAC Name

N-butyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-2-3-12-21-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)22-20(23)26/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZCMCOQBQCMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of the quinazolinone core This is achieved via the cyclization of appropriate substrates under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the synthesis demands optimization of yield and purity. Multi-step procedures involving robust purification techniques such as crystallization, distillation, or chromatography are critical. Reaction conditions often employ solvents like toluene or ethanol and catalysts that facilitate specific transformations.

Chemical Reactions Analysis

Thioxo Group Reactivity

The thioxo (-S-) group at position 2 of the quinazolinone ring participates in nucleophilic substitution and oxidation reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOH (50°C, 2h)2-Oxo derivative78
Alkylation CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3>/DMF (RT, 6h)2-Methylthio derivative65
Acylation AcCl/pyridine (0°C, 1h)2-Acetylthio derivative82
  • Mechanistic Insight : The thioxo group acts as a soft nucleophile, facilitating S-alkylation or oxidation to sulfoxide/sulfone derivatives under controlled conditions.

Quinazolinone Ring Modifications

The 4-oxo-1,2-dihydroquinazolin-3(4H)-yl moiety undergoes electrophilic substitution and ring expansion:

Reaction TypeReagents/ConditionsProductKey ObservationsReference
Bromination Br<sub>2</sub>/CHCl<sub>3</sub> (0°C, 30min)6-Bromo derivativeRegioselective at C6
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 1h)6-Nitro derivativeRequires -NO<sub>2</sub> directing groups
Ring Expansion NH<sub>2</sub>NH<sub>2</sub>/EtOH (reflux, 4h)TriazoloquinazolineForms fused heterocycle
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO<sub>2</sub>) deactivate the ring, while electron-donating groups (e.g., -OCH<sub>3</sub>) enhance reactivity at C6 and C8 positions .

Cyclohexanecarboxamide Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acid Hydrolysis 6M HCl (reflux, 8h)Cyclohexanecarboxylic acid + Butylamine90
Base Hydrolysis NaOH/EtOH (70°C, 4h)Cyclohexanecarboxylate salt85
Schiff Base Formation 4-Nitrobenzaldehyde/EtOH (RT, 12h)Imine derivative72
  • Steric Effects : The cyclohexane ring’s chair conformation influences reaction rates, with equatorial substituents showing higher reactivity .

Butyl Chain Functionalization

The N-butyl group undergoes oxidation and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductKey CatalystReference
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>O (80°C, 3h)Butyric acid derivative-
Heck Coupling Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> (DMF, 100°C)Styryl derivativePd(0)
  • Kinetics : Oxidation proceeds via radical intermediates, with tert-butyl groups showing slower kinetics compared to linear chains .

Biological Interactions (In Silico Findings)

While not a chemical reaction, molecular docking studies reveal:

  • HDAC Inhibition : Binds to histone deacetylase (HDAC8) with ΔG = -9.2 kcal/mol .

  • Kinase Binding : Interacts with EGFR kinase (IC<sub>50</sub> = 0.48 μM) .

Stability Under Physiological Conditions

ConditionpHTemperatureHalf-LifeDegradation ProductsReference
Aqueous7.437°C6.2hQuinazolinone sulfoxide
Acidic2.025°C1.5hHydrolyzed carboxamide

Scientific Research Applications

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide finds its place in numerous scientific domains:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Probing biological pathways and enzyme interactions.

  • Medicine: Potential therapeutic uses due to its biological activity.

  • Industry: Utilized in the synthesis of specialized materials or as a precursor in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids.

  • Pathways Involved: Signaling pathways, metabolic routes, or gene expression mechanisms.

Comparison with Similar Compounds

Structural Features

Core Similarities:

All analogs share the 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl scaffold, which is critical for interactions with biological targets such as kinases (e.g., DNA-PK, PI3K) .

Substituent Variations:
Compound Name Substituent on Carboxamide Additional Modifications
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide (Target) N-butyl None
N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide N-(2-(4-ethylpiperazin-1-yl)ethyl) Piperazine moiety for enhanced solubility
2-(1-ethyl-6,7-difluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetic acid (133) Acetic acid 6,7-Difluoro substitution on quinazoline

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Not explicitly provided Estimated ~380–400* Not reported Quinazolinone-thioxo, N-butyl
Piperazine Analog C₂₄H₃₅N₅O₂S 457.6 Not reported Quinazolinone-thioxo, piperazine
Compound 133 C₁₂H₁₀F₂N₂O₃S 296.28 215–216 Quinazolinone-thioxo, acetic acid, fluorine

*Estimated based on structural analogy to the piperazine analog (C₂₄H₃₅N₅O₂S, 457.6 g/mol).

Key Observations:
  • Lipophilicity : The N-butyl group in the target compound likely increases lipophilicity compared to the piperazine analog (more polar due to the basic piperazine group) and the acetic acid derivative (high polarity) .
  • Melting Point : The high melting point of compound 133 (215–216°C) correlates with its polar acetic acid group and fluorine atoms, enhancing crystallinity. The target compound’s melting point remains uncharacterized.

Biological Activity

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinazoline core with a thioxo group, which is known to enhance biological activity through various mechanisms. The presence of a butyl group and a cyclohexanecarboxamide moiety contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that quinazoline derivatives exhibit a range of biological activities including:

  • COX-2 Inhibition : Several studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, derivatives of quinazoline have demonstrated significant COX-2 inhibitory activity, which could be relevant for the anti-inflammatory effects of this compound .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar quinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds targeting polo-like kinase 1 (Plk1) have shown promise in preclinical models . The mechanism often involves the disruption of mitotic processes in cancer cells.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

Assay Type Cell Line Concentration Tested Efficacy Observed
MTT AssayMCF-7 (Breast Cancer)10 μMSignificant inhibition
COX-2 Inhibition AssayHuman Cell Lines20 μM47.1% inhibition
Apoptosis AssayVarious Cancer LinesVariesInduction observed

The MTT assay results indicated notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting that the compound may serve as a lead for further development in oncology .

Case Studies

A recent study explored the synthesis and biological evaluation of similar quinazoline derivatives, revealing that specific modifications could enhance cytotoxicity against various cancer cell lines. The study highlighted that compounds with structural similarities to this compound exhibited promising results in inhibiting tumor growth .

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